3,4,5-Trifluoro-l-phenylalanine
Overview
Description
3,4,5-Trifluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of three fluorine atoms attached to the phenyl ring at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method starts with the condensation of trifluorobenzaldehyde with malonic acid to form trifluoro-cinnamic acid. This intermediate is then converted to this compound using enzymatic processes involving ammonia and carbon dioxide buffers .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as phenylalanine ammonia-lyase are used to catalyze the conversion of cinnamic acid derivatives to the desired fluorinated phenylalanine. This method is favored for its environmentally friendly approach and high yield .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-l-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of phenylalanine with altered functional groups, which can be used in further synthetic applications .
Scientific Research Applications
3,4,5-Trifluoro-l-phenylalanine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein folding and interactions.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-l-phenylalanine involves its incorporation into biological systems where it can interact with enzymes and proteins. The presence of fluorine atoms can alter the compound’s acidity, basicity, and hydrophobicity, affecting its binding affinity and activity. This modulation can influence various biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-phenylalanine
- 4-Fluoro-phenylalanine
- 3,4-Difluoro-phenylalanine
- 3,5-Difluoro-phenylalanine
Uniqueness
3,4,5-Trifluoro-l-phenylalanine is unique due to the presence of three fluorine atoms, which significantly enhances its chemical stability and reactivity compared to other fluorinated phenylalanines. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426553 | |
Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646066-73-1 | |
Record name | L-(3,4,5-Trifluorophenyl)-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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